molecular formula C7H6N2O5 B106355 3,5-Dinitrobenzyl alcohol CAS No. 71022-43-0

3,5-Dinitrobenzyl alcohol

Cat. No.: B106355
CAS No.: 71022-43-0
M. Wt: 198.13 g/mol
InChI Key: GPHYIQCSMDYRGJ-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzyl alcohol on reaction with p-toluenesulphonyl chloride yields 3,5-dinitrobenzyl p-toluenesulphonate.

Scientific Research Applications

1. Solubility and Solute Descriptor Determination

3,5-Dinitrobenzyl alcohol is studied for its solubility properties in various solvents. For instance, Ye et al. (2011) reported on the experimental solubilities of 3,5-dinitro-2-methylbenzoic acid in various alcohol and alkyl acetate solvents at 298.15 K. They correlated the measured solubility data with the Abraham solvation parameter model, providing valuable insights into solubility characteristics of related compounds (Ye et al., 2011).

2. Antitubercular Agent Development

In medicinal chemistry, derivatives of this compound have been explored as potential antituberculosis agents. Karabanovich et al. (2016) discovered that 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles, which are derivatives of this compound, exhibited promising in vitro activity against various strains of Mycobacterium tuberculosis (Karabanovich et al., 2016).

3. Alcohol Derivatization and Green Chemistry

The use of this compound derivatives in organic chemistry for the derivatization of alcohols has been explored. Sonkar et al. (2022) discussed a green approach for the undergraduate chemistry laboratory, where alcohols were derivatized using 3,5-dinitrobenzoate in a more environmentally friendly manner (Sonkar et al., 2022).

4. Mesoporous Material Functionalization

Ghafoorzadeh et al. (2021) conducted a study on the functionalization of mesoporous silica MCM-41 using electron-beam irradiation with derivatives of this compound for potential medical and drug delivery applications (Ghafoorzadeh et al., 2021).

5. Synthesis of Nitroindoles

The synthesis of 6-nitroindoles, which have various applications, involves the use of this compound derivatives. Bujok et al. (2018) described a method for synthesizing 2,4-dinitrobenzyl ketones, a derivative of this compound, used for creating 6-nitroindoles with different substituents (Bujok et al., 2018).

6. Preservative Efficacy in Pharmaceuticals

Kumar (2012) evaluated the preservative effectiveness of 3,5-dinitrobenzoic acid derivatives, including 3,5-dinitrobenzyl anilide, in pharmaceutical products, demonstrating better efficacy than standard preservatives (Kumar, 2012).

Safety and Hazards

3,5-Dinitrobenzyl alcohol is toxic if swallowed and may cause skin, eye, and respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, or clothing . In case of accidental release, personal protective equipment should be worn, and the area should be ventilated .

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of other chemicals , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.

Mode of Action

It’s known that it can react with p-toluenesulphonyl chloride to yield 3,5-dinitrobenzyl p-toluenesulphonate . This suggests that the compound can participate in chemical reactions as a reactant, leading to the formation of new compounds.

Result of Action

It’s known that the compound is used in the synthesis of 3,5- bis ((bezoxycarbonyl)imino)benzyl alcohol , suggesting that it can contribute to the formation of new compounds at the molecular level.

Properties

IUPAC Name

(3,5-dinitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHYIQCSMDYRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221262
Record name 3,5-Dinitrobenzyl alcohol
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-43-0
Record name 3,5-Dinitrobenzenemethanol
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Record name 3,5-Dinitrobenzyl alcohol
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Record name 3,5-Dinitrobenzyl alcohol
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Record name 3,5-dinitrobenzyl alcohol
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Record name 3,5-DINITROBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

To a suspension of NaBH4 (2.85 g, 75.4 mmol) in dry THF (40 mL) at 0° C. was added a solution of 3,5-dinitrobenzoic acid (8.0 g, 37.7 mmol) in THF (20 mL), followed by the addition of BF3.OEt2 (12.5 mL, 98.0 mmol). The resulting mixture was warmed to 25° C. and stirred for 1 hour after which the reaction was quenched with 1 M HCl. The aqueous phase was extracted with DCM and the organic phase was then washed with saturated Na2CO3. The organic phase was dried over MgSO4 and evaporated under reduced pressure to give the title compound 6 as an orange solid (5.01 g, 25.3 mmol, 67%). 1H NMR (400 MHz, ((CD3)2C)) δ 8.91 (t, J=0.4 Hz, 1H), 8.57 (dd, J=1.2, 2.0 Hz, 2H), 4.93 (d, J=5.2 Hz, 2H), 3.57 (bs, 1H); 13C NMR (75 MHz, (CD3)2CO) δ 149.4, 148.4 (2C), 127.0 (2C), 117.6, 62.8; HRMS (ESI) Calculated for C7H5N2O5 [M−H]−: 197.0204. Found: 197.0200. m.p.: 89° C.
Name
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dinitrobenzoic acid (213.0 g, 1.00 mol) in anhydrous THF (1500 mL) at 0° C. was added borane-tetrahydrofuran complex (1.5 L of 1M in THF, 1.50 mol) over 1 h. The resulting heterogeneous mixture was stirred at 0° C. for 3 h and at 25° C. for 18 h. The resulting homogeneous solution was quenched with H2O and concentrated in vacuo until solids were present. The solids were filtered, washed with H2O and dissolved in EtOAc. The aqueous filtrate was extracted with EtOAc. The combined organics were washed with aqueous NaHCO3 and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 176.0 g (89%) of the sub-title compound as a solid which was used without further purification.
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How is 3,5-Dinitrobenzyl alcohol used in analytical chemistry?

A1: this compound plays a crucial role in quantifying pesticide residues in food products. In a study published by E. Lui et al. [], this compound is not directly analyzed but its structural analog, 3,4-dimethyl-2,6-dinitrobenzenamine, serves as the active ingredient in the herbicide Prowl. The study focuses on developing a sensitive method to detect residues of this herbicide and its metabolite, 4-(1-ethylpropyl)amino-2-methyl-3,5-dinitrobenzyl alcohol, in various crops. The researchers achieved this by employing gas chromatography with a nitrogen-phosphorus detector (GC-NPD) after sample preparation techniques like liquid-liquid partitioning, gel permeation chromatography (GPC), and solid-phase extraction (SPE). This method successfully quantified residues, ensuring food safety and regulatory compliance []. You can find the full research article here: .

Q2: Can you elaborate on the application of this compound in polymer science?

A2: this compound is utilized as a quencher molecule in polymer studies involving luminescence. B. Grey et al. [] explored its use as a quencher for a water-soluble ruthenium-based dye incorporated into a poly(N,N dimethylacrylamide) (PDMA) polymer. The researchers synthesized a derivative of this compound, 3,5-Dinitrobenzylamine, to facilitate its covalent attachment to the polymer. This allowed them to study the quenching efficiency of the molecule towards the ruthenium dye in a controlled environment. The quenching effect was successfully observed through luminescence decay analysis, demonstrating its utility in studying polymer chain dynamics []. You can access the full research paper here: .

Q3: What makes this compound suitable for its application in polymer functionalization?

A3: The structure of this compound makes it valuable for modifying carboxyl-terminated polybutadiene, as explored by A. B. Lowe et al. []. The researchers converted the carboxyl groups in the polymer to acid chlorides and subsequently reacted them with various benzyl alcohol derivatives, including this compound. This derivatization with this compound, forming the corresponding benzyl ester, allowed for a detailed analysis of the polymer's carboxyl group distribution using gel permeation chromatography (GPC) coupled with UV/RI detection. The strong UV absorbance of the 3,5-Dinitrobenzyl ester derivative at 270 nm provided clear signals for accurate quantification, highlighting the effectiveness of this approach in polymer characterization []. The full research article can be accessed here: .

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